molecular formula C20H23NO2 B1612744 2-Methoxy-2'-piperidinomethyl benzophenone CAS No. 898751-74-1

2-Methoxy-2'-piperidinomethyl benzophenone

Cat. No. B1612744
M. Wt: 309.4 g/mol
InChI Key: MLFQOWCXNRAXPV-UHFFFAOYSA-N
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Description

“2-Methoxy-2’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO2 . It is also known as MPBP. The IUPAC name for this compound is (2-methoxyphenyl) [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-2’-piperidinomethyl benzophenone” consists of 20 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 309.402 Da, and the monoisotopic mass is 309.172882 Da .

Scientific Research Applications

1. UV Protection and Cosmetic Applications

  • Benzophenone Derivatives in Skincare : Benzophenones, including 2-Methoxy derivatives, are commonly used as UV filters in skincare products. Studies have shown their effectiveness in protecting human skin and hair from ultraviolet radiation damage (Watanabe et al., 2015).

2. Environmental Impact

  • Presence in Aquatic Environments : Benzophenones, due to their widespread use, have been detected in various environmental samples, raising concerns about water quality and potential human health impacts (Zhang et al., 2011).

3. Metabolism and Bioavailability

  • Metabolic Processing : The metabolism of benzophenones by liver microsomes has been extensively studied, revealing various metabolites and their potential estrogenic and anti-androgenic activities (Watanabe et al., 2015).
  • Percutaneous Absorption : Research on benzophenone-3, a related compound, showed how it is absorbed through the skin, indicating similar potential pathways for 2-Methoxy derivatives (Gonzalez et al., 2006).

4. Health Concerns

  • Reproductive Toxicity : Studies have investigated the potential reproductive toxicity of benzophenone derivatives, including 2-Methoxy-2'-piperidinomethyl benzophenone, in humans and animals, revealing potential endocrine-disrupting effects (Ghazipura et al., 2017).

5. Novel Applications

  • Oxidation Processes : Benzophenone derivatives have been explored in novel nonradical oxidation processes, such as activation of peroxymonosulfate, for environmental remediation (Zhou et al., 2015).

6. Allergic Reactions

  • Contact Dermatitis : There's evidence that benzophenone-4, a compound similar to 2-Methoxy-2'-piperidinomethyl benzophenone, can cause allergic contact dermatitis, indicating the need for caution in its use (Caruana et al., 2011).

properties

IUPAC Name

(2-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-19-12-6-5-11-18(19)20(22)17-10-4-3-9-16(17)15-21-13-7-2-8-14-21/h3-6,9-12H,2,7-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFQOWCXNRAXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615825
Record name (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2'-piperidinomethyl benzophenone

CAS RN

898751-74-1
Record name Methanone, (2-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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